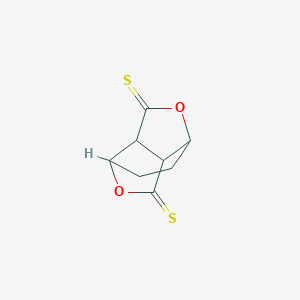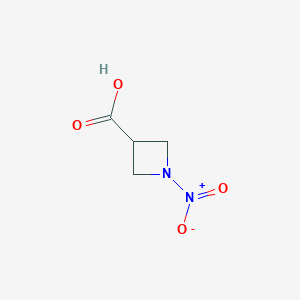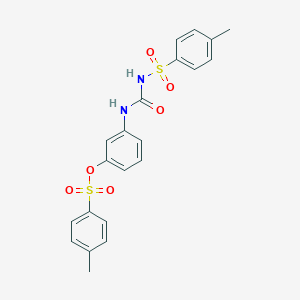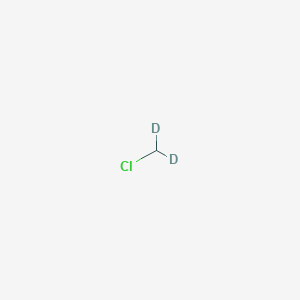
Chloro(dideuterio)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(dideuterio)methane (CDM) is a colorless gas with a molecular formula of CHDCl. It is a deuterated analog of chloromethane, which is widely used as a solvent and reagent in various chemical reactions. CDM is a potential candidate for use in many scientific research applications, including NMR spectroscopy, drug discovery, and environmental studies.
Mecanismo De Acción
Chloro(dideuterio)methane is a reactive molecule that can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols. The reaction proceeds through the formation of a carbocation intermediate, which can undergo further reactions with nucleophiles or elimination to form an alkene. The reactivity of Chloro(dideuterio)methane can be modulated by changing the reaction conditions, such as temperature, pH, and solvent.
Efectos Bioquímicos Y Fisiológicos
Chloro(dideuterio)methane has been shown to have cytotoxic and genotoxic effects on various cell lines, including human lymphocytes and Chinese hamster ovary cells. The mechanism of cytotoxicity is thought to be related to the formation of DNA adducts and the inhibition of DNA repair enzymes. Chloro(dideuterio)methane has also been shown to induce oxidative stress and apoptosis in cells. However, the physiological effects of Chloro(dideuterio)methane on humans are not well understood, and further studies are needed to evaluate its toxicity and potential health risks.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Chloro(dideuterio)methane has several advantages over other deuterated solvents, such as deuterated dimethyl sulfoxide (DMSO) and deuterated chloroform (CDCl3). Chloro(dideuterio)methane has a lower boiling point and higher vapor pressure, which makes it easier to handle and evaporate. Chloro(dideuterio)methane is also less toxic and less expensive than other deuterated solvents. However, Chloro(dideuterio)methane has some limitations for lab experiments, such as its low solubility in water and its reactivity with some nucleophiles. Researchers should carefully consider the properties of Chloro(dideuterio)methane and choose the appropriate solvent for their experiments.
Direcciones Futuras
Chloro(dideuterio)methane has great potential for use in many scientific research applications, and there are several future directions that can be explored. One possible direction is the development of new synthesis methods for Chloro(dideuterio)methane with higher yield and purity. Another direction is the optimization of the reaction conditions for nucleophilic substitution reactions with Chloro(dideuterio)methane to improve the selectivity and efficiency of the reaction. Additionally, Chloro(dideuterio)methane can be used as a tool to study the mechanism of action of drugs and toxins that form DNA adducts. Finally, Chloro(dideuterio)methane can be used in environmental studies to investigate the fate and transport of pollutants in the environment.
Métodos De Síntesis
Chloro(dideuterio)methane can be synthesized by reacting CD4 with chlorine gas in the presence of a catalyst. The reaction proceeds through a radical mechanism, and the yield of Chloro(dideuterio)methane can be improved by using a high-pressure reactor and optimizing the reaction conditions. The purity of Chloro(dideuterio)methane can be further improved by distillation and gas chromatography.
Aplicaciones Científicas De Investigación
Chloro(dideuterio)methane has been widely used in scientific research as a deuterated solvent for NMR spectroscopy. Deuterium labeling can provide valuable information about the structure and dynamics of molecules, especially in the field of drug discovery. Chloro(dideuterio)methane can also be used as a reagent in organic synthesis, such as the preparation of deuterated alcohols and amines. Additionally, Chloro(dideuterio)methane has been used as a tracer in environmental studies to investigate the fate and transport of pollutants in the environment.
Propiedades
Número CAS |
1665-01-6 |
|---|---|
Nombre del producto |
Chloro(dideuterio)methane |
Fórmula molecular |
CH3Cl |
Peso molecular |
52.5 g/mol |
Nombre IUPAC |
chloro(dideuterio)methane |
InChI |
InChI=1S/CH3Cl/c1-2/h1H3/i1D2 |
Clave InChI |
NEHMKBQYUWJMIP-DICFDUPASA-N |
SMILES isomérico |
[2H]C([2H])Cl |
SMILES |
CCl |
SMILES canónico |
CCl |
Pictogramas |
Irritant; Health Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-2-[(phenylthio)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B154118.png)
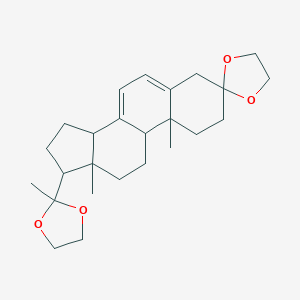
![Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis-](/img/structure/B154121.png)
![3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole](/img/structure/B154123.png)
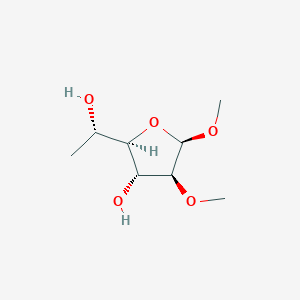
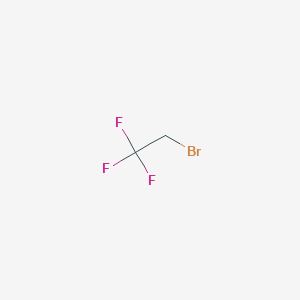
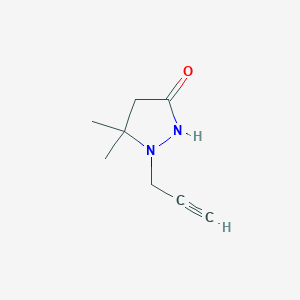
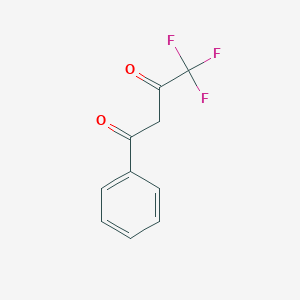
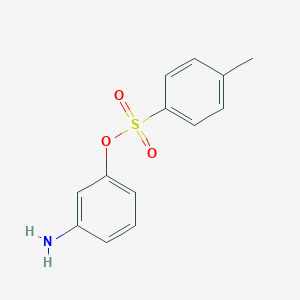
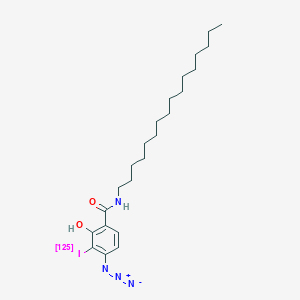
![4-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B154141.png)
